1,1,2-Trichloroethane (1,2,2-D3)
Overview
Description
1,1,2-Trichloroethane (1,2,2-D3) is a useful research compound. Its molecular formula is C2H3Cl3 and its molecular weight is 136.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurotoxicity and Human Health Impact
Chlorinated solvents have been examined for their neurotoxic effects. Studies reveal that exposure to certain concentrations can negatively affect the performance, including reaction time and manual abilities. Long-term exposure has been associated with astrogliosis in the cerebral cortex and changes in neurochemical parameters, suggesting significant neurotoxic effects (Fernicola et al., 1991). This emphasizes the need for caution in the use of chlorinated solvents and highlights the potential for additive effects leading to severe neurotoxicity when combined with other CNS depressants.
Environmental Degradation and Remediation
The degradation of chlorinated solvents in the environment, particularly in groundwater, has been a critical area of research. Enhanced reductive dechlorination (ERD) is seen as a promising approach for cleaning up groundwater contaminated with these compounds. Studies have demonstrated that certain bacteria can catalyze the dechlorination of these solvents, converting them into less harmful compounds. Despite these advances, challenges remain, such as the incomplete dechlorination to ethane and the need for more rigorous field studies to demonstrate the effectiveness of these remediation technologies (Scheutz et al., 2011).
Misconceptions in Chemical Degradation Pathways
Research has also focused on clarifying misconceptions in the literature regarding the degradation pathways of chlorinated solvents. For example, it has been corrected that cis-1,2-dichloroethylene is not a degradation product of 1,1,1-Trichloroethane, which is important for accurate environmental risk assessments and remediation strategies (Rysz et al., 2010).
Mechanism of Action
Target of Action
1,1,2-Trichloroethane (1,2,2-D3), also known as vinyl trichloride or 1,1,2-TCA, is an organochloride solvent . It is primarily used as a solvent, a chemical that dissolves other substances, and as an intermediate in the production of the chemical 1,1-dichloroethylene . The primary targets of 1,1,2-Trichloroethane are the central nervous system and the liver .
Mode of Action
1,1,2-Trichloroethane is a central nervous system depressant . Inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness . It also affects the liver, causing changes to liver enzymes and histopathology .
Biochemical Pathways
It is known that the compound can cause changes to liver enzymes, suggesting that it may interfere with the normal metabolic processes of the liver .
Result of Action
The molecular and cellular effects of 1,1,2-Trichloroethane’s action include central nervous system depression and changes to liver enzymes and histopathology . These effects can lead to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Action Environment
1,1,2-Trichloroethane primarily enters the environment from manufacturing and processing facilities . In the air, it breaks down slowly via oxidization by hydroxyl radicals and can travel long distances . It evaporates into air quickly from fast-moving water and from soil that is on the surface . . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
1,1,2-Trichloroethane (1,2,2-D3) has been found to cause changes in liver enzymes and liver histopathology in animal studies . It also exhibits central nervous system depressant effects, causing symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 1,1,2-Trichloroethane (1,2,2-D3) can change over time in laboratory settings. It has been observed to partially evaporate but may also enter into the soil or migrate into a waterway .
Dosage Effects in Animal Models
In animal studies, the effects of 1,1,2-Trichloroethane (1,2,2-D3) have been observed to vary with different dosages . High doses can lead to adverse effects such as decreased red blood cells and hemoglobin levels .
Metabolic Pathways
It is known to be involved in the synthesis of 1,1-dichloroethylene .
Transport and Distribution
1,1,2-Trichloroethane (1,2,2-D3) is known to be transported and distributed within cells and tissues
Properties
IUPAC Name |
1,1,2-trichloro-1,2,2-trideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGVDOUJQMTN-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300666 | |
Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171086-93-4 | |
Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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